Cas no 1806579-41-8 (4-Hydrazinyl-2-(trifluoromethoxy)mandelic acid)

4-Hydrazinyl-2-(trifluoromethoxy)mandelic acid 化学的及び物理的性質
名前と識別子
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- 4-Hydrazinyl-2-(trifluoromethoxy)mandelic acid
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- インチ: 1S/C9H9F3N2O4/c10-9(11,12)18-6-3-4(14-13)1-2-5(6)7(15)8(16)17/h1-3,7,14-15H,13H2,(H,16,17)
- InChIKey: NDWMXXZGFSZPRQ-UHFFFAOYSA-N
- ほほえんだ: FC(OC1C=C(C=CC=1C(C(=O)O)O)NN)(F)F
計算された属性
- 水素結合ドナー数: 4
- 水素結合受容体数: 9
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 300
- トポロジー分子極性表面積: 105
- 疎水性パラメータ計算基準値(XlogP): -1
4-Hydrazinyl-2-(trifluoromethoxy)mandelic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015025913-500mg |
4-Hydrazinyl-2-(trifluoromethoxy)mandelic acid |
1806579-41-8 | 97% | 500mg |
839.45 USD | 2021-06-18 | |
Alichem | A015025913-1g |
4-Hydrazinyl-2-(trifluoromethoxy)mandelic acid |
1806579-41-8 | 97% | 1g |
1,460.20 USD | 2021-06-18 | |
Alichem | A015025913-250mg |
4-Hydrazinyl-2-(trifluoromethoxy)mandelic acid |
1806579-41-8 | 97% | 250mg |
484.80 USD | 2021-06-18 |
4-Hydrazinyl-2-(trifluoromethoxy)mandelic acid 関連文献
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Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
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Marc A. Little,Malcolm A. Halcrow,Michaele J. Hardie Chem. Commun., 2013,49, 1512-1514
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Mária Andraščíková,Svetlana Hrouzková Anal. Methods, 2013,5, 1374-1384
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Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
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4-Hydrazinyl-2-(trifluoromethoxy)mandelic acidに関する追加情報
4-Hydrazinyl-2-(trifluoromethoxy)mandelic Acid: A Comprehensive Overview
4-Hydrazinyl-2-(trifluoromethoxy)mandelic acid, identified by the CAS number 1806579-41-8, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, with its unique structure and functional groups, has garnered attention due to its potential applications in drug development and as a precursor for various bioactive molecules. The name itself is a testament to its structural complexity, combining elements such as the hydrazine group and the trifluoromethoxy substituent, both of which play crucial roles in its chemical properties.
The core of this compound lies in its mandelic acid backbone, which is a derivative of mandelic acid—a naturally occurring alpha-hydroxy acid. The addition of the hydrazine group at the 4-position introduces unique reactivity, making it a valuable intermediate in the synthesis of various nitrogen-containing compounds. Similarly, the trifluoromethoxy group at the 2-position imparts electronic effects that can influence the compound's stability, solubility, and interaction with biological systems.
Recent studies have highlighted the importance of such compounds in medicinal chemistry. For instance, researchers have explored the use of 4-hydrazinyl-2-(trifluoromethoxy)mandelic acid as a building block for creating bioisosteres—molecules that share similar physical properties but differ chemically. This approach has been instrumental in optimizing drug candidates for improved pharmacokinetics and reduced toxicity.
In terms of synthesis, this compound can be prepared through a variety of methods, including nucleophilic substitution and condensation reactions. The choice of synthetic pathway often depends on the availability of starting materials and the desired purity of the final product. For example, one common method involves reacting mandelic acid derivatives with hydrazine derivatives under specific conditions to form the hydrazone linkage.
The biological activity of 4-hydrazinyl-2-(trifluoromethoxy)mandelic acid has been a focal point of recent research. Studies have demonstrated that this compound exhibits potential anti-inflammatory and antioxidant properties, making it a candidate for further investigation in therapeutic applications. Additionally, its ability to act as a chelating agent has opened avenues for its use in metalloenzyme inhibition—a promising area in enzyme-targeted drug design.
From an analytical standpoint, modern techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been employed to characterize this compound. These methods provide detailed insights into its molecular structure and confirmatory data for quality control purposes.
In conclusion, 4-hydrazinyl-2-(trifluoromethoxy)mandelic acid represents a versatile molecule with diverse applications across multiple disciplines. Its unique combination of functional groups positions it as a valuable tool in both academic research and industrial development. As ongoing studies continue to uncover new aspects of its chemistry and biology, this compound is poised to play an increasingly important role in advancing modern medicine.
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